molecular formula C12H11NO2 B3058147 1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde CAS No. 88075-92-7

1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde

Cat. No. B3058147
CAS RN: 88075-92-7
M. Wt: 201.22 g/mol
InChI Key: LTHOBNHCLJNXEL-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde, also known as MPPCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPPCA is a pyrrole derivative that is widely used as a building block in the synthesis of various organic compounds.

Scientific Research Applications

Supramolecular Chains in Magnetism

1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde has been used in the field of magnetism. Specifically, a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, acted as a ligand for paramagnetic transition metal ions, forming a {Mn(III)25} barrel-like cluster. This cluster demonstrated single-molecule magnetic behavior, highlighting its potential in magnetic applications (Giannopoulos et al., 2014).

Photophysical Properties and Synthesis

The compound has also been studied for its photophysical properties. A synthon with a similar structure, 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde, was synthesized and observed to have absorption and emission spectra that depend on substituents at specific positions of its naphthyridines skeleton (Deore, Dingore, & Jachak, 2015).

Synthesis of Derivatives

This compound is also significant in synthetic chemistry. For instance, (E)-3-[1-(toluene-4-sulfonyl)-1H-pyrrol-3-yl]prop-2-ene derivatives were synthesized from a related compound, 1-(toluene-4-sulfonyl)-1H-pyrrole-3-carbaldehyde, demonstrating the versatility of this class of compounds in chemical synthesis (Karousis, Liebscher, & Varvounis, 2006).

Structural Analysis

Structural analysis of similar compounds, like 3-methoxypyrrole-2-carbaldehyde, has provided insights into the effects of substituents on the distortion of pyrrole rings. This research is crucial in understanding the electronic properties and reactivity of such compounds (Despinoy et al., 1998).

Development of Antitumor Compounds

In the field of medicinal chemistry, related compounds like 3-isobutyl-1-methoxy-4-(4'-(3-methylbut-2-enyloxy)phenyl)-1H-pyrrole-2,5-dione were isolated from cultures of Taiwanofungus camphoratus and found to inhibit tumor cell proliferation, demonstrating potential antitumor properties (Jia et al., 2015).

Synthesis of Fluorinated Pyrroles

Another application includes the synthesis of fluorinated pyrroles, where derivatives like 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes have been prepared efficiently, showcasing the adaptability of these compounds in creating structurally diverse molecules (Surmont et al., 2009).

properties

IUPAC Name

1-(4-methoxyphenyl)pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12-4-2-11(3-5-12)13-7-6-10(8-13)9-14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHOBNHCLJNXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441721
Record name 1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde

CAS RN

88075-92-7
Record name 1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,5-Dimethoxytetrahydrofuran-3-carbaldehyde (7.31 g) and p-anisidine hydrochloride (7.28 g) were added to water (100 ml) and stirred at 60° C. for three hours. The precipitated yellow solid were filtered at the same temperature, washed with water (50 ml), saturated aqueous solution of sodium bicarbonate (50 ml), and further water (50 ml) to give 1-(4-methoxyphenyl)pyrrole-3-carb aldehyde.
Quantity
7.31 g
Type
reactant
Reaction Step One
Quantity
7.28 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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